molecular formula C12H19NO3 B6608379 tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate CAS No. 2839143-54-1

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate

Cat. No.: B6608379
CAS No.: 2839143-54-1
M. Wt: 225.28 g/mol
InChI Key: YVTUFTRHFGVYID-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a tert-butyl group, a cyclobutyl group, and an oxo group attached to the azetidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl 3-oxoazetidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of azetidinones in biological systems .

Medicine: It is investigated for its role in the development of new drugs, particularly those targeting bacterial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other azetidinones and contributes to its specific reactivity and applications .

Properties

IUPAC Name

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-9(14)10(13)8-5-4-6-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUFTRHFGVYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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